

Solubility of 8-Methylquinoline in organic solvents

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Compound of Interest

Compound Name: 8-Methylquinoline

Cat. No.: B175542

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An In-depth Technical Guide to the Solubility of **8-Methylquinoline** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **8-methylquinoline**, a heterocyclic aromatic compound of interest in various fields of chemical research and development. Due to a notable scarcity of published quantitative solubility data for **8-methylquinoline** in organic solvents, this document focuses on presenting the available data, outlining the theoretical principles governing its solubility, and providing detailed experimental protocols for researchers to determine these values. The aim is to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to work with **8-methylquinoline** and to generate the necessary solubility data for their specific applications.

Introduction to 8-Methylquinoline and its Solubility

8-Methylquinoline is a derivative of quinoline with a methyl group at the 8th position of the quinoline ring. This substitution influences its physicochemical properties, including its solubility in various media. Understanding the solubility of **8-methylquinoline** is critical for a wide range of applications, from reaction chemistry and purification to its potential use in pharmaceutical formulations.

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. **8-Methylquinoline** possesses both the aromatic, relatively nonpolar quinoline ring system and a nitrogen atom which can participate in hydrogen bonding, giving it a moderate polarity. Its solubility in organic solvents is therefore dependent on the interplay of these structural features with the properties of the solvent.

While it is qualitatively known to be soluble in several common organic solvents such as ethanol, acetone, and chloroform, and slightly soluble in water, precise quantitative data across a range of solvents and temperatures is not widely available in the literature.^[1] This guide provides the known quantitative data and details the methods for its experimental determination.

Data Presentation: Solubility of 8-Methylquinoline

A thorough literature search revealed a significant lack of quantitative solubility data for **8-methylquinoline** in organic solvents. However, experimental data for its solubility in water is available and presented below.

Table 1: Experimental Solubility of **8-Methylquinoline** in Water

Temperature (°C)	Temperature (K)	Mole Fraction (x ₁)
20.00	293.15	1.1 x 10 ⁻³
195.60	468.75	2.7 x 10 ⁻³
237.85	511.00	6.7 x 10 ⁻³
264.00	537.15	0.014
296.00	569.15	0.036
303.00	576.15	0.066
305.50	578.65	0.100

Data sourced from the IUPAC-NIST Solubility Data Series.

Qualitative Solubility in Organic Solvents:

- Chloroform and Methanol: **8-Methylquinoline** is stated to be soluble in chloroform and methanol.[\[2\]](#)
- Ethanol and Acetone: General chemical literature indicates solubility in ethanol and acetone.[\[1\]](#)

The lack of further quantitative data highlights a research gap that may need to be addressed by scientists working with this compound. The following sections provide detailed protocols for determining this data.

Experimental Protocols for Solubility Determination

To address the absence of comprehensive solubility data, this section provides detailed methodologies for key experiments that can be employed to quantitatively determine the solubility of **8-methylquinoline** in various organic solvents.

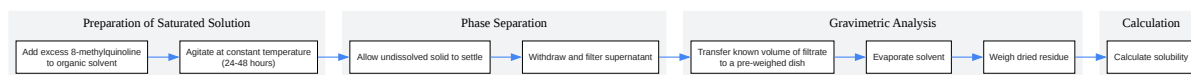
Isothermal Shake-Flask Method followed by Gravimetric Analysis

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[\[3\]](#) It involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **8-methylquinoline** to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
 - Agitate the mixture at a constant temperature using a shaker bath or a magnetic stirrer in a temperature-controlled environment for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:

- Allow the mixture to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature, ensuring no solid particles are transferred.
- Filter the collected supernatant through a syringe filter (e.g., 0.45 μm) that is compatible with the organic solvent.
- Gravimetric Determination:
 - Accurately weigh a clean, dry evaporating dish.
 - Transfer a precise volume of the clear, saturated filtrate into the pre-weighed dish.
 - Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the **8-methylquinoline** to decompose or sublime.
 - Once the solvent is completely removed, cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant weight is achieved.
- Calculation of Solubility:
 - The mass of the dissolved **8-methylquinoline** is the final weight of the dish and residue minus the initial weight of the empty dish.
 - Solubility can be expressed in various units, such as grams per 100 g of solvent, grams per liter of solution, or mole fraction.



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Caption: Workflow for the Isothermal Shake-Flask Method with Gravimetric Analysis.

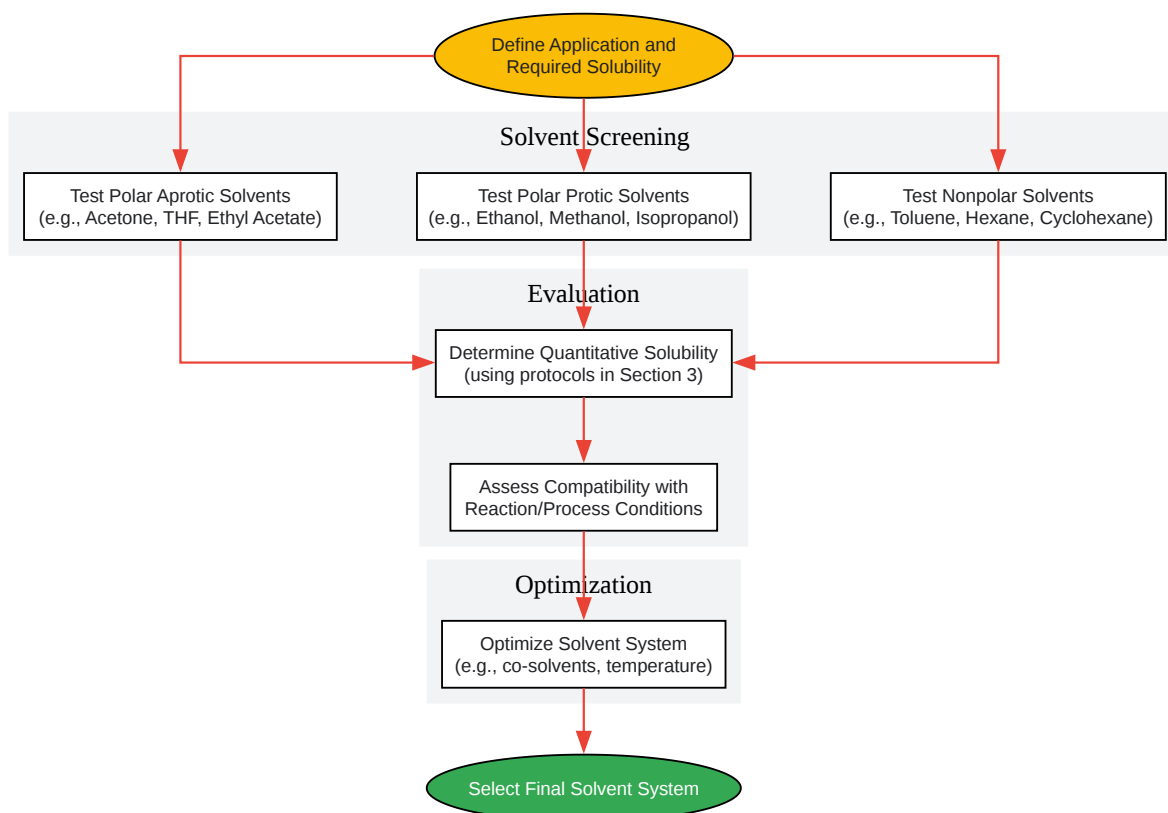
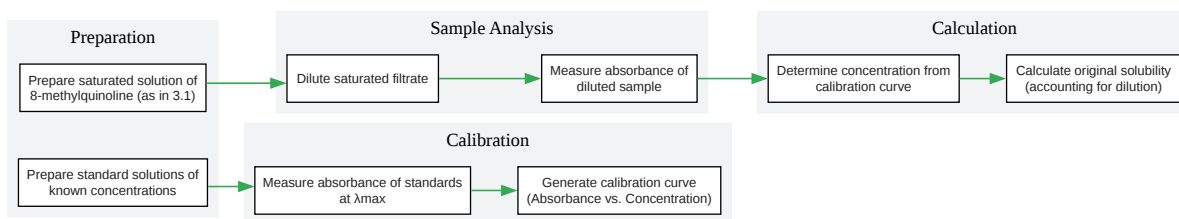
Isothermal Shake-Flask Method followed by UV-Vis Spectroscopic Analysis

This method is an alternative to gravimetric analysis and is particularly useful when the solute has a distinct chromophore, which **8-methylquinoline** does.

Methodology:

- Preparation of Saturated Solution and Phase Separation:
 - Follow steps 1 and 2 as described in the gravimetric method.
- Preparation of Standard Solutions and Calibration Curve:
 - Prepare a series of standard solutions of **8-methylquinoline** of known concentrations in the same organic solvent.
 - Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **8-methylquinoline** in that solvent.
 - Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
- Analysis of the Saturated Solution:
 - Carefully dilute a known volume of the clear, saturated filtrate with the organic solvent to a concentration that falls within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at the λ_{max} .
- Calculation of Solubility:
 - Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of **8-methylquinoline** in the diluted sample.

- Account for the dilution factor to calculate the concentration in the original saturated solution. This concentration represents the solubility.



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